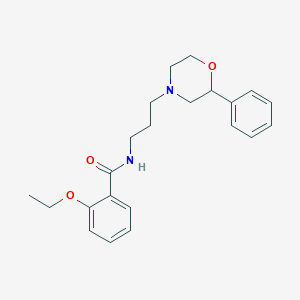

2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-2-26-20-12-7-6-11-19(20)22(25)23-13-8-14-24-15-16-27-21(17-24)18-9-4-3-5-10-18/h3-7,9-12,21H,2,8,13-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDILRSYNUDPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride.

Amidation Reaction: The benzoyl chloride is then reacted with 3-(2-phenylmorpholino)propylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

The reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and require careful control of temperature and reaction time to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

Reduction: Formation of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)aniline.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic organic compound featuring an ethoxy group, a benzamide core, and a phenylpropyl chain attached to a morpholino moiety. It has a molecular weight of approximately 288.38 g/mol. This compound is explored in scientific research for its potential uses in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in the synthesis of complex molecules and as a reagent in organic synthesis. It has been investigated as a biochemical probe for studying enzyme interactions and cellular processes, with potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The compound is also utilized in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Detailed Applications

- Chemistry The compound is a building block for synthesizing complex molecules and a reagent in organic synthesis.

- Biology It is used as a biochemical probe to study enzyme interactions and cellular processes.

- Medicine It is explored for potential therapeutic uses, such as anti-inflammatory and antimicrobial treatments.

- Industry It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Potential Antibacterial Properties

This compound has potential antibacterial properties and may be effective against both gram-positive and gram-negative bacteria.

Reactivity

The benzamide moiety can participate in nucleophilic acyl substitution reactions, while the ethoxy group may undergo hydrolysis under acidic or basic conditions. The morpholine ring can engage in reactions typical of heterocycles.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is widely modified to tune bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., 4-nitro, 4-chloro): Enhance metabolic stability and binding affinity to enzymes like carbonic anhydrase (CA) or soluble guanylate cyclase (sGC) .

- Ethoxy vs.

- Morpholino vs. Imidazole/Dimethylamino: The morpholino group’s rigidity and polarity could improve solubility and reduce off-target interactions compared to imidazole (basic) or dimethylamino (flexible) chains .

Physicochemical Data :

| Property | This compound (Predicted) | 4-Chloro-N-[3-(dimethylamino)propyl]benzamide (Observed) |

|---|---|---|

| Molecular Weight | ~410 g/mol | 255.7 g/mol |

| LogP (Lipophilicity) | ~3.5 (moderate) | 2.8 |

| Solubility | Moderate (polar morpholino) | High (dimethylamino enhances solubility) |

Biological Activity

2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and microbiology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various pathogens, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Ethoxy Group : Contributes to solubility and reactivity.

- Morpholine Ring : Imparts distinct pharmacological properties.

- Benzamide Moiety : Involved in nucleophilic acyl substitution reactions.

The chemical formula is with a molecular weight of approximately 314.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Ion Channel Modulation : Preliminary studies suggest that the compound may modulate ion channels, particularly potassium channels (e.g., Kv7), which are crucial for neuronal excitability and muscle contraction. This modulation can influence neurotransmitter release and cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. This action can be beneficial in conditions characterized by excessive inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against both gram-positive and gram-negative bacterial strains, showing promising results in inhibiting bacterial growth. The compound's efficacy is essential for developing novel antimicrobial agents.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Variable results |

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent, likely through the inhibition of specific inflammatory mediators. It may affect signaling pathways involved in inflammation, contributing to its therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Study : A study demonstrated that this compound exhibited significant antibacterial activity against S. aureus and E. coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of the compound using in vitro models of inflammation. Results indicated that it significantly reduced the production of pro-inflammatory cytokines, suggesting its potential for treating inflammatory conditions.

Comparison with Similar Compounds

The structural uniqueness of this compound differentiates it from other benzamide derivatives:

| Compound Name | Key Features |

|---|---|

| 2-ethoxy-N-(3-morpholinopropyl)benzamide | Lacks phenyl substitution |

| N-(3-Phenyl-2-propinoyl)benzamide | Different functional groups |

| 2,3-dimethoxybenzamide derivatives | Varying methoxy substitutions |

The presence of the phenylmorpholino moiety is particularly significant as it enhances the compound's interaction with biological targets, contributing to its distinct pharmacological profile.

Q & A

Q. What are the key structural features of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide, and how do they influence its physicochemical properties?

The compound contains three critical moieties: (1) a 2-ethoxybenzamide group, which enhances lipophilicity and metabolic stability; (2) a morpholine ring substituted with a phenyl group, contributing to hydrogen-bonding potential and conformational rigidity; and (3) a propyl linker that balances spatial flexibility and steric constraints. These features collectively affect solubility, membrane permeability, and receptor-binding kinetics. For instance, the ethoxy group increases logP values, while the morpholino moiety modulates pKa via its tertiary amine .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard approach involves a multi-step synthesis:

Coupling Reaction : React 2-ethoxybenzoic acid with 3-(2-phenylmorpholino)propylamine using a coupling agent (e.g., HATU or EDCI) in dichloromethane (DCM) or DMF under inert conditions .

Purification : Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Characterization : Confirm structure using H/C NMR (e.g., morpholino proton signals at δ 3.2–3.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR identifies the ethoxy group (δ 1.4–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), while C NMR confirms the benzamide carbonyl (δ ~165 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity (>98%) and quantifies degradation products .

- IR Spectroscopy : Amide C=O stretch (~1650 cm) and morpholino C-O-C vibrations (~1100 cm^{-1) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Short-term : Store at −20°C in anhydrous DMSO (≤1 mM) to prevent hydrolysis.

- Long-term : Lyophilized powder in amber vials under nitrogen (room temperature, desiccated) retains >95% purity for 12 months .

Q. What computational tools can predict its pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate:

- Lipophilicity : Predicted logP ~3.2 (ethoxy and benzamide groups).

- Metabolic Stability : Morpholino moiety reduces CYP3A4-mediated oxidation.

- Blood-Brain Barrier Penetration : Moderate (AlogPS ~−1.5) due to molecular weight (~425 g/mol) .

Advanced Research Questions

Q. How can stereochemical impurities be resolved during synthesis?

Chiral contaminants (e.g., from the morpholino ring) are separated using:

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. How should researchers address discrepancies in biological activity data caused by impurities?

- Impurity Profiling : LC-MS/MS identifies trace intermediates (e.g., unreacted propylamine, ≤0.5%).

- Bioactivity Correlation : Compare IC values against purity batches (e.g., ≥99% purity required for consistent receptor binding in h5-HT assays) .

Q. What in vitro assays validate its mechanism of action in neurological targets?

Q. How can structure-activity relationship (SAR) studies improve potency?

- Substituent Variations : Replace ethoxy with methoxy to evaluate steric effects on binding.

- Linker Modifications : Test ethyl vs. propyl spacers to optimize distance between benzamide and morpholino groups.

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., benzamide carbonyl with Lys in 5-HT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.